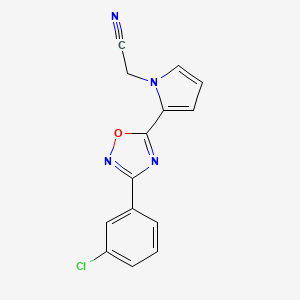

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O/c15-11-4-1-3-10(9-11)13-17-14(20-18-13)12-5-2-7-19(12)8-6-16/h1-5,7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCLOOOCOKHIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative, which undergoes cyclization to form the oxadiazole ring. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

To contextualize the physicochemical and structural attributes of the target compound, we compare it with three structurally related molecules from the literature:

Structural and Functional Group Analysis

Key Observations :

Heterocyclic Core: The target compound and Compound A/B share 1,2,4-oxadiazole, a bioisostere for ester or amide groups, often used to enhance metabolic stability . Compound C uses a 1,2,4-triazole, which may increase hydrogen-bonding capacity. The pyrrole in the target compound vs. pyrazole in Compound A and pyridinone in Compound B affects aromaticity and dipole moments, influencing solubility and binding interactions .

The acetonitrile group (-CH₂CN) in the target compound and Compound C offers a nitrile functional group, which can participate in dipole-dipole interactions or act as a hydrogen-bond acceptor .

Physicochemical Properties :

- TPSA : The target compound (67.6 Ų) has lower polarity than Compound A (~100 Ų) due to the absence of polar groups like acetamide, suggesting better membrane permeability .

- XlogP : The target compound (2.8) is more lipophilic than Compounds A (~1.5) and C (~1.2), likely due to the chlorophenyl group, which may improve blood-brain barrier penetration .

Computational and Crystallographic Insights

- Noncovalent Interactions: The chlorophenyl group in the target compound may engage in π-π stacking or halogen bonding, as predicted by noncovalent interaction (NCI) analysis (see ) .

- Structural Refinement : Programs like SHELXL () and Multiwfn () are critical for analyzing electron density and optimizing molecular geometry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., chlorophenyl-substituted amidoximes) with pyrrole derivatives. Key steps include:

- Oxadiazole formation : Use of carbodiimide coupling agents or cyclization via nitrile oxide intermediates under reflux with DMF as a solvent .

- Pyrrole functionalization : Alkylation of pyrrole NH with acetonitrile derivatives, employing bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization : Design-of-experiment (DoE) approaches, varying temperature (50–100°C), solvent polarity, and catalyst/base ratios to maximize yield. Monitor via TLC and HPLC .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 to confirm nitrile (-C≡N) and oxadiazole (C=N-O) groups. Compare with computed chemical shifts (DFT/B3LYP/6-31G**) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., chlorophenyl orientation) .

- HRMS : Validate molecular formula (e.g., C₁₄H₁₀ClN₅O) with <2 ppm mass error .

Q. What preliminary bioactivity screening strategies are recommended for this compound?

- Methodology :

- Target selection : Prioritize kinases or receptors where oxadiazole-pyrrole hybrids are known modulators (e.g., EGFR, COX-2) .

- Assays :

- In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).

- Cytotoxicity screening (MTT assay on HEK-293 and cancer cell lines, 24–72 h exposure) .

- Data interpretation : Compare activity with structurally analogous compounds (e.g., 3-chloro vs. 4-chlorophenyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be elucidated?

- Methodology :

- Kinetic studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy .

- Computational modeling : Use Gaussian09 to calculate transition-state energies for cyclization pathways (e.g., [3+2] cycloaddition vs. nucleophilic substitution) .

- Isotopic labeling : Introduce ¹⁵N or ¹³C in precursors to track bond formation via NMR .

Q. What computational approaches are suitable for predicting the compound’s stability and molecular interactions?

- Methodology :

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS, focusing on oxadiazole ring planarity and pyrrole-acetonitrile flexibility .

- Docking studies : AutoDock Vina to predict binding modes with EGFR (PDB: 1M17). Validate via MM-GBSA free-energy calculations .

- QSPR models : Corrate logP and polar surface area with cellular permeability data .

Q. How should contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be analyzed?

- Methodology :

- Solubility assessment : Measure logD (octanol-water) and kinetic solubility in PBS. Use PEG-400 or cyclodextrins to improve bioavailability .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .

- Off-target profiling : Screen against a panel of 50 GPCRs via radioligand binding assays .

Q. What experimental designs are robust for evaluating environmental fate and ecotoxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.